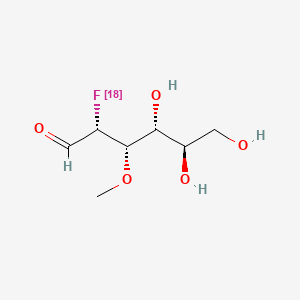

2-Deoxy-2-fluoro-3-O-methylglucose

描述

Structure

3D Structure

属性

CAS 编号 |

84243-98-1 |

|---|---|

分子式 |

C7H13FO5 |

分子量 |

195.18 g/mol |

IUPAC 名称 |

(2R,3S,4R,5R)-2-(18F)fluoranyl-4,5,6-trihydroxy-3-methoxyhexanal |

InChI |

InChI=1S/C7H13FO5/c1-13-7(4(8)2-9)6(12)5(11)3-10/h2,4-7,10-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1/i8-1 |

InChI 键 |

QLNYZPSEJLQQSX-JBIVDHPMSA-N |

SMILES |

COC(C(C=O)F)C(C(CO)O)O |

手性 SMILES |

CO[C@H]([C@H](C=O)[18F])[C@@H]([C@@H](CO)O)O |

规范 SMILES |

COC(C(C=O)F)C(C(CO)O)O |

同义词 |

2-deoxy-(18F)-2-fluoro-3-O-methylglucose 2-deoxy-2-fluoro-3-O-methylglucose D-Glucose, 2-deoxy-(18F)2-fluoro-3-O-methyl- D-Glucose, 2-deoxy-2-fluoro-3-O-methyl- |

产品来源 |

United States |

Synthetic Methodologies and Radiochemical Aspects of 2 Deoxy 2 Fluoro 3 O Methylglucose

Stereoselective Synthesis of 2-Deoxy-2-fluoro-3-O-methylglucose and its Precursors

The non-radioactive, or 'cold', synthesis of this compound is a multi-step process requiring precise control of stereochemistry to yield the desired D-glucose configuration. The synthesis is designed to produce both the final compound and, more critically for radiochemical applications, a suitable precursor for the introduction of Fluorine-18.

Advanced Chemical Synthesis Pathways

The synthesis of the target molecule and its precursors typically begins with a readily available and suitably protected derivative of a monosaccharide, such as D-glucose or D-mannose. A logical pathway involves several key stages:

Selective Protection: Starting with a glucose derivative, hydroxyl groups at positions 1, 4, and 6 are protected using bulky groups (e.g., benzyl (B1604629) or acetyl groups) to prevent them from reacting in subsequent steps. The hydroxyl groups at C-2 and C-3 are often left available for modification.

Methylation: The hydroxyl group at the C-3 position is selectively methylated. This is a crucial step that distinguishes this compound from standard FDG. Reagents such as methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH) are used to form the 3-O-methyl ether.

Introduction of a Leaving Group: To prepare the molecule for fluorination, the hydroxyl group at the C-2 position must be converted into a good leaving group. This is typically achieved by reacting the alcohol with trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O) to form a triflate ester (-OTf). The stereochemistry at C-2 is inverted during the subsequent fluorination step (an Sₙ2 reaction), so a mannose-configured precursor (with the triflate group in the α-position) is often used to yield the glucose-configured final product.

Fluorination: The non-radioactive ('cold') fluorine (¹⁹F) is introduced via nucleophilic substitution, where a fluoride (B91410) salt (e.g., tetrabutylammonium (B224687) fluoride - TBAF) displaces the triflate group.

Deprotection: Finally, the protecting groups at positions 1, 4, and 6 are removed, typically through acid hydrolysis or catalytic hydrogenation, to yield the final this compound.

Derivatization Strategies for Specific Labeling

For radiolabeling with Fluorine-18, the most critical derivatization is the creation of a high-quality precursor. The most common strategy is to synthesize a molecule where the C-2 position is activated by a highly reactive leaving group. The mannose triflate analog, specifically 1,4,6-tri-O-acetyl-3-O-methyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose , serves as the ideal precursor for radiosynthesis. This molecule is stable for storage and reacts efficiently with [¹⁸F]fluoride to produce the desired [¹⁸F]this compound after deprotection.

Radiofluorination Techniques for Positron-Emitting Isotopes

The introduction of the positron-emitting isotope Fluorine-18 ([¹⁸F], t½ ≈ 109.8 min) is the key step in producing the radiotracer for Positron Emission Tomography (PET).

Nucleophilic Substitution Approaches for Fluorine-18 Incorporation

The synthesis of [¹⁸F]this compound mirrors the well-established nucleophilic substitution method used for [¹⁸F]FDG production. nih.gov The process involves several distinct steps:

[¹⁸F]Fluoride Production and Isolation: Cyclotron-produced aqueous [¹⁸F]fluoride, from the ¹⁸O(p,n)¹⁸F nuclear reaction, is trapped on an anion exchange cartridge (e.g., QMA). mfd.org.mk

Elution and Activation: The trapped [¹⁸F]fluoride is eluted from the cartridge using a solution containing a phase transfer catalyst, most commonly a complex of potassium carbonate and Kryptofix 2.2.2, in an acetonitrile (B52724)/water mixture. mfd.org.mk This complex sequesters the potassium ion, rendering the [¹⁸F]fluoride anion highly "naked" and nucleophilic.

Azeotropic Drying: Water must be meticulously removed from the [¹⁸F]fluoride-Kryptofix complex, as it inhibits the nucleophilic substitution reaction. This is achieved through azeotropic distillation with acetonitrile under a stream of nitrogen.

Radiolabeling Reaction: The dried, activated [¹⁸F]fluoride is reacted with the precursor (e.g., 1,4,6-tri-O-acetyl-3-O-methyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose) dissolved in a dry solvent like acetonitrile. The reaction is heated to promote the Sₙ2 substitution, where [¹⁸F]fluoride displaces the triflate group, inverting the stereochemistry at C-2 to form the protected [¹⁸F]-labeled glucose analog.

Hydrolysis: After the labeling reaction, the acetyl protecting groups are removed. This is typically accomplished via basic hydrolysis (using sodium hydroxide) or acid hydrolysis (using hydrochloric acid), followed by neutralization.

Purification: The final product is purified to remove unreacted [¹⁸F]fluoride, the precursor, Kryptofix, and other byproducts. This is commonly done using a sequence of solid-phase extraction (SPE) cartridges, such as an alumina (B75360) cartridge to trap free [¹⁸F]fluoride and a C18 cartridge to remove the lipophilic Kryptofix and partially hydrolyzed intermediates. mfd.org.mk

| Parameter | Typical Condition | Purpose |

| Precursor | Mannose triflate derivative | Provides a good leaving group for Sₙ2 reaction. |

| Catalyst | Kryptofix 2.2.2 / K₂CO₃ | Activates [¹⁸F]fluoride for nucleophilic attack. |

| Solvent | Acetonitrile (anhydrous) | Reaction medium for labeling and azeotropic drying. |

| Labeling Temp. | 80-120 °C | To overcome the activation energy of the substitution. |

| Hydrolysis | Acid (HCl) or Base (NaOH) | To remove acetyl protecting groups. |

| Purification | Alumina N, C18 SPE cartridges | To ensure high radiochemical purity of the final product. |

Automation and Remote Synthesis System Development for Radiotracer Production

For reasons of radiation safety and production consistency, the radiosynthesis of [¹⁸F]-labeled tracers is almost exclusively performed on automated synthesis modules housed within lead-shielded "hot cells". While specific modules for [¹⁸F]this compound are not commercially cataloged, the synthesis is readily adaptable to existing platforms designed for [¹⁸F]FDG. mfd.org.mk

Commercial and custom-built automated systems (e.g., GE TRACERlab, Siemens Explora, Synthera) perform the entire sequence of steps from fluoride trapping to final product purification. mfd.org.mk A computer controls the delivery of reagents, heating, cooling, and transfer between vessels and purification cartridges. These systems ensure that the synthesis is reproducible, rapid (typically under 40 minutes), and minimizes radiation exposure to the operator. The radiochemical yield for such nucleophilic substitutions is generally high, often exceeding 50% (decay-corrected).

Radiochemical Purity and Stability Research of this compound Radiotracers

The quality of the final radiotracer is paramount for its use. Purity and stability are assessed using standard radiopharmaceutical quality control methods.

Radiochemical Purity: The radiochemical purity is a measure of the radioactivity present in the desired chemical form. It is typically determined using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC). For [¹⁸F]this compound, the goal is to ensure that other radioactive species, particularly unreacted [¹⁸F]fluoride, are below acceptable limits (typically, radiochemical purity must be >95%).

Stability: The stability of the radiotracer is its ability to remain in its pure form over time. A key feature of 3-O-methylated glucose is its resistance to metabolic breakdown. Unlike [¹⁸F]FDG, which is quickly phosphorylated to [¹⁸F]FDG-6-phosphate in cells, [¹⁸F]this compound is not a substrate for hexokinase due to the methyl group at C-3. nih.gov Studies on the related compound 3-O-¹¹C-methylglucose have shown it is not metabolized in tissue. snmjournals.org

Therefore, the primary threat to the stability of [¹⁸F]this compound in vitro is radiolysis —degradation of the molecule caused by the high-energy radiation from the decay of ¹⁸F itself. This process can lead to the formation of impurities, including free [¹⁸F]fluoride. The rate of radiolysis is dependent on the radioactive concentration, the formulation, and time.

| Quality Control Test | Method | Acceptance Criteria |

| Radiochemical Identity | Radio-HPLC or Radio-TLC | Retention time (Rƒ) matches that of a non-radioactive standard. |

| Radiochemical Purity | Radio-HPLC or Radio-TLC | > 95% of radioactivity is in the form of the desired product. |

| Radionuclidic Purity | Gamma Ray Spectroscopy | > 99.5% of gamma emissions correspond to ¹⁸F (511 keV peak). |

| Residual Solvents | Gas Chromatography (GC) | Levels of acetonitrile, ethanol, etc., must be below pharmacopeia limits. |

| Kryptofix 2.2.2 Residue | Spot test or HPLC | < 50 µg/mL |

Information on Radiochemical Properties of this compound Not Found

Following a comprehensive search of scientific literature, specific data regarding the synthetic methodologies and radiochemical aspects of This compound , particularly concerning its autoradiolysis, degradation pathways, radiochemical yield, and specific activity optimization, could not be located.

The performed searches yielded extensive information on the closely related and widely utilized radiopharmaceutical, 2-Deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). This includes detailed studies on the autoradiolysis and degradation products of [¹⁸F]FDG, which have been identified as compounds such as arabinose, gluconic acid, and glucuronic acid. researchgate.net Furthermore, a wealth of data exists on the factors influencing the radiochemical yield and specific activity of [¹⁸F]FDG, covering various synthetic routes, precursors, and reaction conditions. nih.govnih.govcapes.gov.br

One pertinent study detailed a synthetic pathway that begins with a 3-O-methylated precursor, methyl 4,6-o-benzylidene-3-o-methyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranoside. researchgate.net However, the described process involves the removal of the 3-O-methyl group during the final deprotection steps, ultimately yielding 2-[¹⁸F]FDG, not the methylated analog requested. researchgate.net This suggests that the synthesis of a radiolabeled version of this compound is not a standard procedure, and consequently, its radiochemical properties are not documented in the available literature.

Given the strict requirement to focus solely on "this compound," it is not possible to provide an article on the specified topics, as no research findings matching the precise compound and outline were found.

Biochemical Interactions and Metabolic Fate of 2 Deoxy 2 Fluoro 3 O Methylglucose

Cellular Uptake Mechanisms of 2-Deoxy-2-fluoro-3-O-methylglucose Analogs

Role of Glucose Transporters (GLUTs) in Cellular Permeation

The entry of glucose and its analogs from the bloodstream into cells is primarily mediated by a family of membrane proteins known as glucose transporters (GLUTs). youtube.com These proteins facilitate the movement of hexoses across the cell membrane via facilitated diffusion, a process that does not require energy but relies on the concentration gradient of the substrate. youtube.com There are 14 known GLUT isoforms in humans, each with distinct tissue distributions, substrate specificities, and kinetic properties that cater to the specific metabolic needs of different cell types. nih.govyoutube.com

Key GLUT isoforms include:

GLUT1: Found in nearly all tissues, including red blood cells and the brain. It is responsible for basal glucose uptake. youtube.com

GLUT2: Predominantly expressed in the liver, pancreatic β-cells, intestine, and kidney. It is a high-capacity, low-affinity transporter. youtube.comyoutube.com

GLUT3: A high-affinity transporter found primarily in neurons and the placenta, ensuring a steady glucose supply to these critical tissues. youtube.comyoutube.com

GLUT4: The primary insulin-responsive glucose transporter, located in adipose tissue and striated muscle (skeletal and cardiac). youtube.com

Glucose analogs, such as 2-Deoxy-2-fluoro-D-glucose (FDG) and 3-O-methyl-D-glucose (3-OMG), are recognized and transported by these GLUT proteins. nih.govnih.gov The structural similarity of these analogs to D-glucose allows them to bind to the transporters and enter the cell. nih.gov Given that this compound is a structural analog of glucose, it is presumed to utilize the same GLUT-mediated pathways for cellular entry. The efficiency of its transport would be determined by its affinity for the various GLUT isoforms, a characteristic influenced by its specific chemical modifications.

Comparative Analysis of Uptake Kinetics with Physiologically Relevant Sugars

The transport of different glucose analogs by GLUTs varies, reflecting the transporter's affinity (Km) and maximum transport velocity (Vmax) for each substrate. While direct kinetic data for this compound is not available, a comparative analysis of its parent analogs provides critical insights.

2-Deoxy-2-fluoro-D-glucose (FDG) is readily transported into cells, a property that is fundamental to its use in medical imaging. medchemexpress.com Its uptake is competitive with glucose, indicating it utilizes the same transport machinery. nih.gov3-O-methyl-D-glucose (3-OMG) is also a well-established substrate for GLUTs and has been used extensively in studies to measure glucose transport rates independent of subsequent metabolism. nih.govresearchgate.net

Kinetic studies have shown that modifications at the C-2 and C-3 positions of the glucose molecule influence its interaction with GLUTs. For example, in the yeast Rhodotorula glutinis, the Km values for 2-deoxy-D-glucose transport were determined to be 18 µM and 120 µM, suggesting the presence of at least two carriers with different affinities. nih.gov In human cells, GLUT3 is recognized as a high-affinity transporter with a Km for glucose of about 1 mM, whereas GLUT2 has a much lower affinity with a Km of around 18 mM. nih.gov The affinity of these transporters for various analogs allows for a differential uptake depending on the tissue type and the specific analog.

| Compound | Transporter | Km (Michaelis-Menten constant) | Key Findings |

|---|---|---|---|

| D-Glucose | GLUT1 / GLUT3 | ~1-5 mM | High-affinity transport, characteristic of brain and most tissues. nih.gov |

| D-Glucose | GLUT2 | ~18 mM | Low-affinity, high-capacity transport, primarily in liver and pancreas. nih.gov |

| 2-Deoxy-D-glucose (2-DG) | Yeast Carriers | 18 µM and 120 µM | Demonstrates high-affinity transport and competes with D-glucose. nih.gov |

| 3-O-methyl-D-glucose (3-OMG) | GLUT1 (Rat Hepatocytes) | 25-40 mM | Serves as a transport substrate but is not significantly metabolized. nih.gov |

Intracellular Enzymatic Processing of this compound

Phosphorylation by Hexokinases and Glucokinases

Once inside the cell, the first step in glucose metabolism is its phosphorylation at the C-6 position by the enzyme hexokinase (or its isoform glucokinase in the liver and pancreas), producing glucose-6-phosphate. khanacademy.orgproteopedia.org This reaction consumes one molecule of ATP and is crucial for trapping glucose within the cell, as the phosphorylated sugar cannot be transported back across the membrane. khanacademy.org

The suitability of a glucose analog as a substrate for hexokinase is highly dependent on its chemical structure.

2-Deoxy-2-fluoro-D-glucose (FDG): The fluorine substitution at the C-2 position is well-tolerated by hexokinase. FDG is efficiently phosphorylated to 2-deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P). nih.govchemodex.com In fact, 2-fluoro-D-glucose (2-FG) has been shown to be an even more efficient substrate for hexokinase II than 2-deoxy-D-glucose (2-DG). nih.gov

3-O-methyl-D-glucose (3-OMG): The presence of a methyl group at the C-3 hydroxyl position severely hinders its interaction with hexokinase. nih.gov Studies using beef heart and yeast hexokinase have shown that while phosphorylation of 3-OMG can occur, the maximal velocity (Vmax) is about three orders of magnitude lower, and the affinity (Km) is 40 to 120 times weaker compared to D-glucose. nih.gov Similarly, research on maize hexokinase found its catalytic efficiency (Vmax/Km) for 3-OMG is five orders of magnitude lower than for glucose. nih.gov

For This compound , the enzymatic fate is dictated by these two opposing structural features. The 2-fluoro group would favor phosphorylation, while the 3-O-methyl group would strongly inhibit it. It is therefore expected that this compound would be a very poor substrate for hexokinases, with a phosphorylation rate significantly lower than that of FDG and likely comparable to, or even less than, that of 3-OMG.

| Compound | Enzyme Source | Relative Vmax (vs. Glucose) | Relative Km (vs. Glucose) | Catalytic Efficiency |

|---|---|---|---|---|

| D-Glucose | Beef Heart Hexokinase | 100% (Reference) | 100% (Reference) | High |

| 2-Deoxy-2-fluoro-D-glucose (FDG) | Mammalian Hexokinase | High | Comparable to Glucose | Considered an efficient substrate. nih.gov |

| 3-O-methyl-D-glucose (3-OMG) | Beef Heart Hexokinase | ~0.1% | 4,000-12,000% | Extremely low. nih.gov |

| 3-O-methyl-D-glucose (3-OMG) | Maize Hexokinase | 0.03% | 2,200% | Five orders of magnitude lower than for glucose. nih.gov |

Metabolic Trapping and Subsequent Transformations: The Impact of 3-O-Methylation

Metabolic trapping is the intracellular accumulation of a radiotracer following an enzymatic modification that prevents it from being further metabolized or transported out of the cell. nih.gov The classic example is FDG. After being transported into the cell by GLUTs and phosphorylated by hexokinase to FDG-6-P, the metabolic pathway is halted. nih.gov The resulting FDG-6-P is not a suitable substrate for the next enzyme in glycolysis, phosphoglucose (B3042753) isomerase, nor is it readily dephosphorylated by glucose-6-phosphatase in most tissues (the liver being a notable exception). nih.gov This effective trapping allows for the visualization of metabolic activity.

The impact of the 3-O-methylation on this process is profound. Because 3-OMG is a poor substrate for hexokinase, it is generally considered a non-metabolized analog used to trace transport alone. nih.gov It is not "trapped" by phosphorylation to any significant degree and can diffuse back out of the cell via GLUTs.

The formation of a 6-phosphate derivative is the key step for metabolic trapping.

For FDG, the formation of 2-Deoxy-2-fluoro-D-glucose-6-phosphate is rapid and efficient in metabolically active cells. nih.gov

For 3-OMG, while it is largely considered non-metabolizable, sensitive studies have demonstrated that 3-O-methyl-D-glucose-6-phosphate can indeed be formed, albeit at a very slow rate, leading to a gradual accumulation within the cell. nih.gov

Based on these findings, it can be inferred that This compound would be a substrate for hexokinase, leading to the formation of This compound-6-phosphate . However, the rate of this phosphorylation would be severely limited by the inhibitory effect of the 3-O-methyl group. Consequently, the compound would exhibit minimal to negligible metabolic trapping compared to FDG, as the slow rate of phosphorylation would be outpaced by its efflux from the cell via GLUTs.

Identification and Characterization of Downstream Metabolites (e.g., gluconic acid, maltose, UDP-conjugates in specific organisms)

The metabolic fate of a glucose analog is largely determined by its structural similarity to glucose and the ability of cellular enzymes to recognize and process it. In the case of this compound, the presence of the methyl group at the C-3 position is expected to significantly alter its metabolism compared to its non-methylated counterpart, FDG.

In studies with the model plant Arabidopsis thaliana, 2-deoxy-2-fluoro-D-glucose (FDG) has been shown to be metabolized into several downstream products. researchgate.net These include 2-deoxy-2-fluoro-gluconic acid, 2-deoxy-2-fluoro-maltose, and uridine-diphosphate-FDG (UDP-FDG). researchgate.net The formation of these metabolites suggests that FDG can enter various metabolic pathways in plants, including oxidation and the synthesis of disaccharides and nucleotide sugars. researchgate.net Specifically, the identification of 2-deoxy-2-fluoro-maltose points towards the involvement of starch degradation pathways. researchgate.net

In animal models, the metabolism of FDG has also been investigated. In pigs, besides the well-known phosphorylation product FDG-6-phosphate, 2-¹⁸F-fluoro-2-deoxy-6-phosphogluconate (FD-6-PG1) has been identified as a metabolite in the liver. snmjournals.orgnih.gov This indicates that FDG-6-phosphate can be further processed by the pentose (B10789219) phosphate (B84403) pathway. Furthermore, studies in yeast and chick-embryo cells have demonstrated the formation of UDP- and GDP-conjugates of 2-deoxy-2-fluoro-D-[³H]glucose, suggesting its potential incorporation into glycoproteins, albeit at a very low level compared to 2-deoxy-D-glucose. nih.gov

For this compound, the methylation at the 3-O-position is a critical modification. Research on 3-O-methyl-d-glucose has shown that it is largely metabolically stable in brain, heart, and liver tissues of rats. researchgate.net The vast majority of the compound remains as unmetabolized [¹⁴C]methylglucose. researchgate.net This metabolic inertia is attributed to the inability of hexokinase to phosphorylate the methylated sugar. researchgate.net Given this, it is highly probable that this compound is not significantly metabolized and does not form the downstream metabolites observed for FDG, such as phosphorylated intermediates, gluconic acid derivatives, or nucleotide sugars.

Table 1: Identified Downstream Metabolites of 2-Deoxy-2-fluoro-D-glucose (FDG)

| Metabolite | Organism/System | Reference |

|---|---|---|

| 2-deoxy-2-fluoro-gluconic acid | Arabidopsis thaliana | researchgate.net |

| 2-deoxy-2-fluoro-maltose | Arabidopsis thaliana | researchgate.net |

| Uridine-diphosphate-FDG (UDP-FDG) | Arabidopsis thaliana | researchgate.net |

| GDP-2-deoxy-2-fluoro-D-glucose | Yeast and chick-embryo cells | nih.gov |

| 2-¹⁸F-fluoro-2-deoxy-6-phosphogluconate (FD-6-PG1) | Pig liver | snmjournals.orgnih.gov |

Enzyme Specificity and Inhibitory Effects on Glycolytic Pathways

The inhibitory effects of glucose analogs on glycolysis are typically mediated by their interaction with key enzymes in the pathway. 2-deoxy-D-glucose (2DG) and its fluorinated analog, FDG, act as competitive inhibitors of glucose metabolism. nih.gov They are transported into cells by glucose transporters and are substrates for hexokinase, which phosphorylates them to 2DG-6-phosphate (2DG6P) or FDG-6-phosphate (FDG-6P), respectively. nih.govnih.gov These phosphorylated products cannot be further metabolized by phosphoglucose isomerase and thus accumulate within the cell, leading to the inhibition of both hexokinase and phosphoglucose isomerase. nih.gov

The specificity of hexokinase is crucial in this context. While it recognizes FDG as a substrate, the presence of a methyl group at the 3-O position, as in this compound, is expected to prevent its phosphorylation. Studies with 3-O-methyl-d-glucose have demonstrated that it is not phosphorylated by brain homogenates under conditions where a significant portion of glucose is converted to its phosphorylated form. researchgate.net This strongly suggests that this compound is not a substrate for hexokinase and, consequently, does not inhibit glycolysis through the mechanism of intracellular trapping of a phosphorylated metabolite.

While direct inhibition of glycolytic enzymes by this compound has not been extensively studied, its primary interaction with the glycolytic pathway is likely limited to competition with glucose for transport into the cell.

Systemic Translocation and Distribution Studies in Model Organisms

Distribution Patterns in Animal Models (e.g., brain, myocardial tissue, tumor xenografts)

The distribution of glucose analogs in animal models provides insights into tissue-specific glucose uptake and metabolism. The radioactive isotope-labeled version of FDG, ¹⁸F-FDG, is widely used in positron emission tomography (PET) to visualize areas of high glucose consumption, such as the brain, heart, and tumors. acs.org

In animal studies, ¹⁸F-FDG has been shown to accumulate in the brain and myocardial tissue. nih.gov The high uptake in these tissues reflects their high metabolic rate and dependence on glucose for energy. Similarly, many types of tumors exhibit increased glucose uptake, a phenomenon known as the Warburg effect, which leads to high accumulation of ¹⁸F-FDG in tumor xenografts. nih.gov

The distribution of this compound is expected to differ significantly from that of FDG. Since it is likely not metabolized and trapped intracellularly, its distribution would be more indicative of regional blood flow and the expression of glucose transporters rather than local metabolic rate. Studies with 3-O-methyl-d-glucose have shown its distribution space to be around 0.52 in the brain and heart and 0.75 in the liver of rats. researchgate.net This suggests that the compound can enter these tissues but does not accumulate to the same extent as metabolically trapped analogs. Therefore, in animal models, this compound would likely show a more diffuse distribution pattern compared to the high-contrast images obtained with ¹⁸F-FDG in tissues with high metabolic activity.

Table 2: Distribution Characteristics of Glucose Analogs in Animal Models

| Compound | Primary Distribution Determinant | Key Tissue Accumulation | Reference |

|---|---|---|---|

| 2-Deoxy-2-fluoro-D-glucose (FDG) | Glucose transport and metabolic trapping (phosphorylation) | Brain, Myocardial Tissue, Tumors | nih.govacs.orgnih.gov |

| 3-O-methyl-d-glucose | Blood flow and glucose transport | Diffuse distribution, reflects transport capacity | researchgate.net |

Investigation of Solute Transport and Carbon Allocation in Plant Systems

In plant science, radiolabeled glucose analogs are valuable tools for studying solute transport and carbon allocation. ¹⁸F-FDG has been successfully used to trace the movement of photoassimilates from source leaves to sink tissues such as roots, young leaves, and reproductive organs. nih.govnih.gov These studies have provided insights into how plants allocate carbon resources in response to various stimuli, including herbivory and developmental changes. researchgate.netnih.gov

The transport of these sugars into plant cells is mediated by monosaccharide transporters. Research on olive cells has shown that H⁺-dependent monosaccharide transporters have a broad specificity and can transport various hexoses, including D-glucose, D-fructose, 2-deoxy-d-glucose, and 3-O-methyl-d-glucose. nih.gov This suggests that this compound can likely be taken up by plant cells.

Once inside the plant, the fate of FDG involves metabolism into various compounds as previously discussed. researchgate.net However, for this compound, its metabolic stability would mean that it would primarily act as a tracer for transport processes without being incorporated into metabolic pools. This characteristic would make it a useful tool to specifically study the function and regulation of sugar transporters and the long-distance translocation of solutes through the phloem, without the confounding effects of metabolic conversion. Studies using ¹⁸F-FDG have already demonstrated its transport in the phloem of plants. frontiersin.org It is plausible that this compound would follow a similar transport path, providing a clearer picture of transport kinetics.

Preclinical and Fundamental Research Applications of 2 Deoxy 2 Fluoro 3 O Methylglucose

Application in in vivo Animal Imaging Research (Non-Human)

In the realm of non-human animal research, the radiolabeled form of a related compound, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), is extensively utilized in positron emission tomography (PET) imaging to investigate glucose metabolism. frontiersin.orgnih.gov The insights gained from [¹⁸F]FDG studies provide a foundational understanding of glucose dynamics that is relevant to the potential applications of 2-Deoxy-2-fluoro-3-O-methylglucose.

Probing Glucose Metabolism in Organ Systems (e.g., myocardial metabolic remodeling, neurological function studies)

The study of glucose metabolism in vital organs is crucial for understanding both normal physiology and the progression of various diseases. In cardiology, PET imaging with [¹⁸F]FDG allows for the non-invasive assessment of myocardial glucose utilization. nih.gov This is particularly important in studying conditions like myocardial ischemia and heart failure, where the heart muscle undergoes metabolic remodeling, shifting its energy substrate preference. nih.gov Research in animal models has demonstrated that [¹⁸F]FDG is rapidly taken up by the heart, with radioactivity levels remaining relatively constant for up to two hours, enabling detailed imaging of glucose metabolism. nih.gov

In neuroscience, [¹⁸F]FDG-PET is a cornerstone for investigating neurological function. Studies in rhesus monkeys using related glucose analogs have shown direct effects on brain metabolism and function. nih.gov The brain's high demand for glucose makes it an ideal organ for imaging with glucose tracers. These studies help to elucidate the metabolic changes associated with various neurological disorders. For instance, in rat models of glioma, [¹⁸F]FDG has been used to image and quantify glucose uptake in brain tumors, providing insights into tumor metabolism. researchgate.net The brain uptake of [¹⁸F]FDG in mice remains stable over the course of study, allowing for consistent monitoring of cerebral glucose metabolism. nih.gov

| Research Area | Animal Model | Key Findings |

| Myocardial Metabolism | Dog | Cross-sectional images of the myocardium were obtained, demonstrating the utility of [¹⁸F]FDG for visualizing glucose metabolism in the heart. nih.gov |

| Myocardial Metabolism | Mouse | Rapid uptake of [¹⁸F]FDG by the heart, with stable radioactivity for 2 hours, indicating its suitability for studying myocardial glucose utilization. nih.gov |

| Neurological Function | Rhesus Monkey | Glucose analogs were shown to directly impact brain metabolism and electroencephalography readings. nih.gov |

| Neurological Function | Rat (Glioma Model) | [¹⁸F]FDG PET imaging revealed tumor-to-healthy brain tissue uptake ratios, aiding in the characterization of tumor metabolism. researchgate.net |

| Neurological Function | Mouse | Consistent brain uptake of [¹⁸F]FDG allowed for the monitoring of cerebral glucose metabolism over time. nih.gov |

Investigating Cellular Bioenergetics and Metabolic Reprogramming in Disease Models

A hallmark of many diseases, particularly cancer, is the alteration of cellular bioenergetics, often involving a shift towards increased glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. mdpi.comnih.gov Glucose analogs like 2-deoxy-D-glucose (2-DG) and its fluorinated counterparts are instrumental in studying this metabolic reprogramming. mdpi.comnih.gov These compounds are taken up by cells through glucose transporters and are phosphorylated by hexokinase. mdpi.com However, the resulting phosphorylated product cannot be further metabolized, effectively inhibiting glycolysis and providing a means to study the reliance of diseased cells on this pathway. mdpi.com

In preclinical cancer research, non-radioactive 2-deoxy-2-fluoro-D-glucose has been shown to be a more potent inhibitor of glycolysis than 2-DG in certain cancer cell lines. nih.gov Studies in xenograft tumor models have demonstrated its ability to inhibit glucose uptake in vivo. nih.gov This inhibitory action is crucial for investigating the bioenergetic vulnerabilities of cancer cells and for exploring potential therapeutic strategies that target metabolic pathways. mdpi.comnih.gov Research has also explored how these analogs can sensitize cancer cells to other treatments, highlighting the intricate link between cellular metabolism and therapeutic response. nih.gov

| Research Focus | Model System | Key Findings |

| Glycolysis Inhibition | HeLa Cells (in vitro) | Non-radioactive 2-deoxy-2-fluoro-D-glucose was more effective than 2-DG at inhibiting lactate (B86563) production under normoxic conditions. nih.gov |

| Tumor Glucose Uptake | Xenograft Tumor Model (in vivo) | Non-radioactive 2-deoxy-2-fluoro-D-glucose effectively inhibited glucose uptake in tumors. nih.gov |

| Metabolic Reprogramming | Glioblastoma Model | Halogenated analogs of 2-DG, including the fluorinated version, showed potent cytotoxic effects, particularly under hypoxic conditions. mdpi.com |

| Cellular Bioenergetics | Osteosarcoma Cells | Studies highlight the importance of understanding metabolic reprogramming, including glycolysis, in the progression of osteosarcoma. nih.gov |

Utility in Plant Biology Research

The application of fluorinated glucose analogs extends beyond animal studies into the realm of plant biology. In plants, these compounds serve as powerful tracers to unravel the complexities of nutrient transport and metabolism, which are fundamental to plant growth and development.

Tracing Photoassimilate Translocation and Solute Fluxes in Flora

Photoassimilates, the products of photosynthesis, are transported from their source (typically mature leaves) to various sink tissues (such as roots, young leaves, and fruits) to fuel growth and storage. Understanding this translocation process is vital for improving crop yields and resilience. The radiolabeled compound 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) has proven to be an effective tracer for monitoring this movement in real-time. frontiersin.orgnih.gov

Studies in sorghum plants have shown that when [¹⁸F]FDG is applied to a leaf tip, its movement can be tracked throughout the plant using techniques like planar positron imaging systems. nih.gov The tracer is observed to move to the basal parts of the shoots, roots, tillers, and younger leaves, indicating that it follows the same transport pathways as naturally produced sugars. nih.gov This allows researchers to visualize and quantify the distribution of photoassimilates and understand how it is influenced by various environmental and developmental cues. frontiersin.orgnih.gov

Studying Glycoside Biosynthesis and Root-Mediated Nutrient Uptake in Plant Systems

Glycosides are a diverse group of plant secondary metabolites that play crucial roles in defense, pigmentation, and signaling. The biosynthesis of these compounds often involves the attachment of a sugar moiety to a non-sugar molecule. Fluorinated glucose analogs can be used to probe these biosynthetic pathways. Research has shown that 2-deoxy-2-fluoro-D-glucose can be incorporated into glycosides, providing a tool to study the dynamics of their synthesis. frontiersin.org

Furthermore, understanding how plants acquire nutrients from the soil is a key area of agricultural research. The roots are the primary site of nutrient uptake, and the transport of these nutrients throughout the plant is essential for its survival. Studies have utilized 2-deoxy-2-fluoro-D-glucose to investigate root-mediated uptake and subsequent translocation of nutrients. frontiersin.org By applying the tracer to the root system, scientists can monitor its absorption and distribution, shedding light on the mechanisms of nutrient transport and allocation within the plant.

Elucidating Plant-Specific Metabolic Pathways (e.g., glycolysis, starch degradation)

While the central metabolic pathways like glycolysis are conserved across kingdoms, there are plant-specific nuances. Unraveling the metabolic fate of glucose and its analogs in plant cells is crucial for a comprehensive understanding of plant physiology. Research using 2-deoxy-2-fluoro-D-glucose in the model plant Arabidopsis thaliana has revealed that its metabolism is more complex than in animal cells. nih.govnih.gov

In these studies, after feeding the compound to leaf tissue, several metabolic end products were identified, including 2-deoxy-2-fluoro-gluconic acid, FDG-6-phosphate, 2-deoxy-2-fluoro-maltose, and uridine-diphosphate-FDG. nih.govnih.gov The identification of these metabolites suggests that both glycolysis and starch degradation pathways are involved in the processing of this glucose analog. nih.govnih.gov This detailed metabolic mapping provides valuable insights into the regulation and integration of carbohydrate metabolism in plants.

| Research Application | Plant Species | Key Findings |

| Photoassimilate Translocation | Sorghum | [¹⁸F]FDG was translocated from the source leaf to sink tissues, demonstrating its utility as a tracer for photoassimilate movement. nih.gov |

| Glycoside Biosynthesis | General Plant Systems | 2-deoxy-2-fluoro-D-glucose can be incorporated into glycosides, enabling the study of their biosynthesis. frontiersin.org |

| Root-Mediated Nutrient Uptake | General Plant Systems | The compound can be used to trace the uptake and translocation of nutrients from the roots. frontiersin.org |

| Metabolic Pathways | Arabidopsis thaliana | Identified multiple metabolic products of 2-deoxy-2-fluoro-D-glucose, indicating its involvement in both glycolysis and starch degradation pathways. nih.govnih.gov |

Research on this compound in Glycolytic Inhibition and Cellular Stress Remains Undocumented

Extensive searches of scientific literature and research databases have yielded no specific information on the preclinical and fundamental research applications of This compound concerning glycolytic inhibition and cellular stress response mechanisms. The existing body of research in this area primarily focuses on structurally related glucose analogs, namely 2-Deoxy-D-glucose (2-DG) and 2-Deoxy-2-fluoro-D-glucose (2-FDG) .

While the user's request specifically sought information on the 3-O-methylated variant, the scientific community has concentrated its efforts on understanding the biological activities of 2-DG and its fluorinated counterpart, 2-FDG. These compounds are well-documented for their ability to interfere with glucose metabolism and induce cellular stress, making them valuable tools in cancer biology and other research fields.

The fundamental mechanism of action for these analogs involves their uptake by glucose transporters into the cell. Once inside, they are phosphorylated by hexokinase, the first enzyme in the glycolytic pathway. However, the resulting phosphorylated products cannot be further metabolized, leading to their accumulation within the cell. This accumulation competitively inhibits key glycolytic enzymes, such as hexokinase and phosphoglucose (B3042753) isomerase, effectively halting glycolysis and leading to a state of energy deprivation and cellular stress. nih.govnih.gov

Research has shown that this inhibition of glycolysis can trigger various cellular stress responses. For instance, the disruption of N-linked glycosylation by these glucose analogs can lead to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). nih.gov Furthermore, the metabolic stress induced by these compounds can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and potentially triggering programmed cell death (apoptosis). nih.gov

Studies have compared the potency of 2-DG and 2-FDG, with some research suggesting that 2-FDG is a more potent inhibitor of glycolysis. nih.gov The closer structural similarity of 2-FDG to glucose may contribute to its more efficient uptake and phosphorylation, leading to a more pronounced inhibitory effect.

It is important to note that while the principles of glycolytic inhibition and cellular stress induction by glucose analogs are well-established through studies on 2-DG and 2-FDG, there is a clear absence of data for This compound . The methylation at the 3-O-position would likely alter the compound's interaction with glucose transporters and glycolytic enzymes, but without specific studies, its biological effects in this context remain unknown. Therefore, any discussion on its role in glycolytic inhibition and cellular stress would be purely speculative.

Advanced Analytical and Methodological Research for 2 Deoxy 2 Fluoro 3 O Methylglucose Studies

Chromatographic Techniques for Metabolite Separation and Quantification

Chromatographic methods are fundamental to the analysis of 2-Deoxy-2-fluoro-3-O-methylglucose, enabling the separation of the parent compound from its metabolites and other endogenous molecules.

High-Performance Liquid Chromatography (HPLC) with Radiometric and Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2-Deoxy-2-fluoro-D-glucose ([18F]FDG) and its derivatives. When coupled with radiometric and mass spectrometric detectors, HPLC provides a powerful platform for both qualitative and quantitative analysis. The use of a liquid chromatography system combined with mass-spectrometric, UV-VIS, refraction index, and radiometric detectors allows for the comprehensive analysis of solutes.

For instance, in the quality control of [18F]FDG, HPLC with electrospray mass spectrometric and radiometric detectors (HPLC/MS/RAD) is employed to analyze its autoradiolysis products. researchgate.net This setup can effectively separate [18F]FDG from its by-products and impurities. researchgate.net The combination of HPLC with tandem mass spectrometry (HPLC-MS/MS) has proven to be a sensitive and selective method for quantifying 2-deoxyglucose (2-DG) in biological fluids. nih.gov A C18-based LC-Q-Exactive-Orbitrap-MS method has been developed to quantify both 2-fluoro-2-deoxyglucose (2FDG) and its phosphorylated metabolite, 2FDG-6-P, by measuring the sodium adduct of 2FDG in positive mode and the deprotonation of 2FDG-6-P in negative mode. chemrxiv.org This highlights the versatility of HPLC-MS in metabolic studies.

| Parameter | Value | Reference |

| HPLC Column Type | C18 Gemini | mdpi.com |

| Mobile Phase (example) | Acetonitrile (B52724): 4 mM aqueous solution of ammonium (B1175870) formate (B1220265) 80:20 v/v | |

| Detection Limit (2FDG) | 81.4 fmol | chemrxiv.org |

| Detection Limit (2FDG-6-P) | 48.8 fmol | chemrxiv.org |

Thin Layer Chromatography (TLC) for Radiochemical Analysis

Thin Layer Chromatography (TLC) serves as a classic and valuable method for the radiochemical analysis of fluorodeoxyglucose compounds. researchgate.net It is particularly useful for assessing radiochemical purity. nih.gov For example, radio-TLC can be used to separate [18F]FDG from its metabolites, such as [18F]FDG-6-phosphate and [18F]FDG-1,6-diphosphate. nih.gov In some applications, HPTLC on amino-modified silica (B1680970) plates is used in conjunction with HPLC for a more comprehensive analysis. researchgate.net While effective for separation, TLC on silica gel can sometimes show poor separation of FDG from fluoride (B91410).

Spectroscopic Approaches for Structural and Metabolic Elucidation

Spectroscopic techniques are indispensable for identifying the chemical structures of metabolites and for tracking metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 19F-NMR, 1H-NMR, 13C-NMR) for Metabolite Identification and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying metabolites of 2-Deoxy-2-fluoro-D-glucose. researchgate.net 19F-NMR is particularly well-suited for these studies due to the fluorine atom in the molecule. nih.gov Studies have used 19F-NMR to observe the accumulation of FDG and its metabolites, such as FDG-6-phosphate and 2-deoxy-2-fluoro-D-mannose (FDM), in various organs. nih.gov

1H-NMR and 13C-NMR are also employed to gain detailed structural information. mdpi.com Two-dimensional NMR techniques, such as 1H-13C HSQC, are used to resolve overlapping signals and accurately identify metabolites in complex biological samples. mdpi.com The combination of different NMR experiments allows for a comprehensive metabolic profiling of biological systems. mdpi.comresearchgate.net

| NMR Technique | Application in 2-Deoxy-2-fluoro-glucose Studies | Reference |

| 19F-NMR | Detection and quantification of FDG and its fluorinated metabolites. | nih.gov |

| 1H-NMR | Provides information on the proton environment of metabolites. | mdpi.com |

| 13C-NMR | Offers insights into the carbon skeleton of metabolites. | mdpi.com |

| 2D NMR (e.g., HSQC) | Resolves complex spectra and aids in accurate metabolite identification. | mdpi.com |

Mass Spectrometry (MS/MS Fragmentation) for Precise Metabolite Characterization

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a highly sensitive technique used for the precise characterization of metabolites. nih.gov By analyzing the fragmentation patterns of ions, MS/MS can provide detailed structural information. researchgate.net In the context of 2-deoxyglucose analysis, liquid chromatography-mass spectrometry (LC-MS) is used to study the effects of inhibitors on glycolysis. nih.gov

For the analysis of 2-DG by HPLC-MS/MS, negative ion mode is often applied. The deprotonated molecule [M-H]⁻ is observed, and its fragmentation provides characteristic product ions that are used for multiple reaction monitoring (MRM) for quantification. nih.gov For instance, the transition of m/z 163 → 85 has been used for the MRM of 2-DG. nih.gov The development of LC-MS methods allows for the quantification of trace amounts of non-radiolabeled glucose analogs and their phosphorylated metabolites. chemrxiv.org

Development of Quantitative Kinetic Models for Tracer Metabolism and Utilization

To understand the dynamics of 2-Deoxy-2-fluoro-D-glucose metabolism, quantitative kinetic models are developed. These models use data from techniques like Positron Emission Tomography (PET) to describe the transport and metabolic fate of the tracer in tissues. nih.govnih.gov

A commonly used model is the Sokoloff model, which describes the transport of [18F]FDG from blood to tissue, its phosphorylation by hexokinase, and its subsequent trapping as [18F]FDG-6-phosphate. nih.gov This model includes rate constants for these processes: k1 (transport from blood to tissue), k2 (transport from tissue back to blood), and k3 (phosphorylation). nih.gov However, for certain tissues like the lungs, modified models that account for factors such as high blood-to-parenchymal volume ratio and tracer distribution in edematous tissue may be necessary to more accurately describe the kinetics. nih.gov These advanced models can provide new insights into the pathophysiology of various diseases. nih.gov

| Model Parameter | Description | Reference |

| k1 | Rate constant for tracer transport from blood into tissue. | nih.gov |

| k2 | Rate constant for tracer transport from tissue back into blood. | nih.gov |

| k3 | Rate constant for tracer phosphorylation. | nih.gov |

Computational and Theoretical Investigations of 2 Deoxy 2 Fluoro 3 O Methylglucose

Molecular Docking Simulations for Enzyme-Ligand Interactions (e.g., hexokinase binding affinity)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This method is crucial for understanding how inhibitors like 2-Deoxy-2-fluoro-3-O-methylglucose might interact with key enzymes in metabolic pathways, such as hexokinase.

Hexokinase is the first enzyme in the glycolysis pathway, responsible for phosphorylating glucose to glucose-6-phosphate. The inhibitor 2-deoxy-D-glucose (2-DG) is known to be a substrate for hexokinase, which converts it to 2-DG-6-phosphate; this product cannot be further metabolized and thus accumulates, inhibiting glycolysis. mdpi.com The fluorinated analog, 2-FG, is also a substrate for hexokinase. mdpi.comnih.gov

A molecular docking simulation for this compound binding to hexokinase would involve:

Obtaining the 3D crystal structure of hexokinase, often from a protein database (e.g., PDB ID: 2NZT for human hexokinase II). researchgate.net

Computationally modeling the 3D structure of this compound.

Using a docking algorithm to place the ligand into the active site of the enzyme and calculate a "binding score" or "binding affinity," which estimates the strength of the interaction.

Based on studies of similar molecules, the fluorine atom at the C-2 position is expected to form hydrogen bonds and other electrostatic interactions within the active site. The key difference for this compound would be the presence of the methyl group at the C-3 position. This group would introduce steric bulk compared to the hydroxyl group found in 2-FG. The docking simulation would predict whether this methyl group creates unfavorable steric clashes with amino acid residues in the hexokinase active site, potentially reducing its binding affinity compared to 2-FG.

Table 1: Predicted Interactions for Glucose Analogs with Hexokinase Active Site

| Ligand | C-2 Substituent | C-3 Substituent | Predicted Key Interactions | Potential Impact on Binding |

| D-Glucose | -OH | -OH | Hydrogen bonding network with multiple residues (e.g., Asp, Asn, Ser). | Natural Substrate |

| 2-Deoxy-2-fluoro-D-glucose (2-FG) | -F | -OH | Fluorine acts as a weak hydrogen bond acceptor. mdpi.com | Binds and is phosphorylated. mdpi.com |

| This compound | -F | -OCH₃ | Fluorine interaction similar to 2-FG; methyl group may cause steric hindrance. | Binding affinity may be reduced due to the bulky methyl group. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, researchers can predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. nih.gov

Developing a QSAR model for a series of glucose analogs, including this compound, would involve several steps:

Data Collection: A dataset of glucose analogs with experimentally measured biological activities (e.g., inhibition of cancer cell growth, IC₅₀ values) is required.

Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors represent various physicochemical properties of the molecules. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is tested using an external set of compounds not used in the model's creation. nih.gov

For this compound, key descriptors would include those related to its unique structural features:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: Quantify the effects of the electronegative fluorine atom and the electron-donating methyl group.

Steric Descriptors: Account for the size and shape of the molecule, particularly the bulk of the methyl group.

Table 2: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Specific Example | Information Encoded | Relevance to this compound |

| Electronic | Partial Charge | Distribution of electrons within the molecule. | The electronegative fluorine atom significantly alters charge distribution. |

| Steric | Molar Refractivity | Molar volume and polarizability. | The size of the C-3 methyl group influences steric fit in enzyme pockets. |

| Lipophilic | LogP | Hydrophobicity/hydrophilicity balance. | Affects membrane permeability and transport into the cell. |

| Topological | Wiener Index | Branching and connectivity of the molecular skeleton. | Describes the overall shape and size of the sugar ring. |

In Silico Prediction and Modeling of Metabolic Pathways

In silico tools can predict the metabolic fate of a compound by simulating its interaction with a wide range of metabolic enzymes. For this compound, this involves predicting how it will be processed by a cell after uptake.

Studies on the parent compound, 2-FG, have shown that it is metabolized to several products, primarily 2-deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P). nih.govfrontiersin.org It can also be converted to 2-deoxy-2-fluoro-D-mannose (FDM) and its 6-phosphate derivative. nih.gov Furthermore, it can be incorporated into nucleotide sugars like UDP-FDG. frontiersin.org

The presence of the 3-O-methyl group on this compound would be expected to significantly alter this metabolic pathway. A hydroxyl group at the C-3 position is often crucial for recognition by certain enzymes. In silico metabolic prediction software would likely suggest that:

Like 2-FG, the compound would be phosphorylated at the C-6 position by hexokinase.

Enzymes that require a free hydroxyl at C-3 for their activity would be unable to process this compound-6-phosphate. This could block subsequent steps in pathways where 2-FG might be further processed.

The methylation prevents the molecule from being a substrate for enzymes like phosphoglucose (B3042753) isomerase, leading to its accumulation, similar to 2-FG-6-P. mdpi.com

Table 3: Comparison of Known 2-FG Metabolites and Predicted Metabolites of this compound

| Parent Compound | Known/Predicted Metabolite | Metabolic Step | Predicted Impact of 3-O-Methyl Group |

| 2-Deoxy-2-fluoro-D-glucose (2-FG) | 2-FG-6-Phosphate nih.govfrontiersin.org | Phosphorylation by Hexokinase | Likely to occur. |

| 2-Deoxy-2-fluoro-D-mannose (FDM) nih.gov | Epimerization | May be inhibited if the enzyme requires a C-3 hydroxyl. | |

| UDP-2-FG frontiersin.org | Activation with UTP | May be inhibited; many transferases require the C-3 hydroxyl for recognition. | |

| This compound | Predicted: this compound-6-Phosphate | Phosphorylation by Hexokinase | High probability of formation. |

| Predicted: No further metabolism | Blockade of subsequent enzymes | High probability of accumulation due to steric/electronic changes at C-3. |

Future Research Directions and Emerging Avenues for 2 Deoxy 2 Fluoro 3 O Methylglucose Analogs

Design and Synthesis of Next-Generation Fluorinated and Methylated Glucose Analogs

The creation of novel glucose analogs is a foundational step toward developing more sophisticated molecular probes. The design philosophy for next-generation compounds builds on the success of [¹⁸F]FDG, where a strategic modification—the replacement of a hydroxyl group with fluorine—leads to metabolic trapping. nih.govsemanticscholar.org Future designs aim to introduce additional modifications, such as methylation, to further modulate the analog's interaction with cellular machinery, including transporters and enzymes.

The synthesis of fluorinated carbohydrates often involves complex, multi-step processes. A common strategy for producing 2-deoxy-2-fluoro-D-glucose involves the electrophilic fluorination of a glycal precursor, such as 3,4,6-Tri-O-acetyl-D-glucal. acs.org This method, however, can produce a mixture of isomers, including the mannose equivalent, requiring careful purification. nih.gov The synthesis of a doubly modified analog like 2-Deoxy-2-fluoro-3-O-methylglucose requires an even more refined regioselective strategy to ensure the precise placement of both the fluorine and methyl groups.

Research in this area focuses on several key objectives:

Improving Selectivity: Designing analogs that are selective for specific glucose transporter isoforms (e.g., SGLTs vs. GLUTs) or particular metabolic enzymes. For instance, methylation at certain positions has been shown to create tracers with high affinity for SGLTs but not GLUTs. nih.gov

Blocking Metabolism at Different Points: While fluorination at the C-2 position effectively blocks glycolysis after phosphorylation, modifications at other positions could be used to investigate different enzymatic steps. nih.gov

Enhancing Synthetic Efficiency: Developing more efficient and stereoselective synthetic routes to produce these complex molecules with high radiochemical purity and yield, potentially using modern techniques like "click chemistry". nih.gov

Table 1: Key Precursors and Reagents in the Synthesis of Fluorinated Glucose Analogs

| Precursor/Reagent | Role in Synthesis | Typical Product(s) | Reference(s) |

|---|---|---|---|

| 3,4,6-Tri-O-acetyl-D-glucal | Glycal precursor for electrophilic fluorination. | 2-deoxy-2-fluoro-D-glucose, 2-deoxy-2-fluoro-D-mannose | acs.org |

| Acetyl hypofluorite | Electrophilic fluorinating agent. | Adds fluorine across the double bond of a glycal. | acs.orgnih.gov |

| [¹⁸F]F₂ Gas | Source of the positron-emitting ¹⁸F isotope. | Used to prepare ¹⁸F-labeled fluorinating agents. | nih.gov |

| 1,6-anhydro-4-O-benzyl-2-O-(p-tolylsulfonyl)-β-D-glucopyranose | Starting material for an early, multi-step synthesis of 2-FDG. | 2-deoxy-2-fluoro-D-glucose | acs.org |

The strategic combination of fluorination and methylation in a single molecule represents a significant step forward, promising probes that can offer a more nuanced picture of glucose metabolism beyond simple uptake.

Integration with Non-Ionizing Advanced Metabolic Imaging Modalities

While PET imaging with ¹⁸F-labeled tracers is highly sensitive, it involves ionizing radiation. A significant future direction is the adaptation of fluorinated and methylated glucose analogs for use with non-ionizing imaging techniques like Deuterium (B1214612) Metabolic Imaging (DMI) and Chemical Exchange Saturation Transfer (CEST)-MRI, which offer the potential for safer, repeatable, and more functionally detailed metabolic assessments. nih.govnih.gov

Deuterium Metabolic Imaging (DMI) DMI is an innovative MRI-based technique that maps metabolism by tracking the fate of substrates labeled with non-radioactive deuterium (²H). Typically, a subject consumes a deuterated substrate, like [6,6-²H₂]-glucose, and 3D spectroscopic imaging follows its conversion into downstream products such as lactate (B86563) and glutamate. nih.gov This provides a direct view of metabolic fluxes through pathways like glycolysis and the TCA cycle, revealing information beyond the initial uptake step measured by FDG-PET. nih.gov

Future research could involve the synthesis of deuterated versions of this compound. Such a tracer could be used with DMI to investigate how its unique structure alters specific metabolic pathways, potentially revealing metabolic shifts in disease states with high resolution and without radiation. asu.edu

Chemical Exchange Saturation Transfer (CEST)-MRI CEST-MRI is another advanced MRI contrast method that can detect low-concentration metabolites by monitoring the exchange of their labile protons (e.g., from hydroxyl or amine groups) with the abundant protons of water. nih.gov "GlucoCEST" imaging uses this principle to map glucose distribution. amegroups.org A significant challenge with using natural D-glucose for CEST is its rapid metabolism into lactate, which diminishes the signal. nih.govresearchgate.net This has spurred the investigation of glucose analogs, such as 2-deoxyglucose (2DG), which are metabolically trapped and provide a more stable and prolonged CEST signal. nih.gov

The compound this compound is a compelling candidate for CEST-MRI. Its hydroxyl protons could provide a basis for a CEST signal, and its structural modifications would likely prevent rapid metabolism, leading to the stable signal enhancement needed for robust imaging. The specific chemical environment created by the fluorine and methyl groups could also shift the proton exchange rate and resonance frequency, potentially allowing for more specific detection. amegroups.orgharvard.edu

Table 2: Comparison of Advanced Metabolic Imaging Modalities

| Feature | Deuterium Metabolic Imaging (DMI) | Chemical Exchange Saturation Transfer (CEST)-MRI |

|---|---|---|

| Principle | 3D MR spectroscopic imaging of deuterated substrates and their metabolic products. | Indirect detection of metabolites via the exchange of their labile protons with water protons. nih.gov |

| Probe Type | Non-radioactive, deuterium-labeled compounds (e.g., [6,6-²H₂]-glucose). nih.gov | Compounds with exchangeable protons (e.g., D-glucose, 2-deoxyglucose). nih.gov |

| Information Provided | Maps metabolic flux and downstream pathways (e.g., glycolysis, TCA cycle). | Provides high-resolution maps of probe concentration and its chemical environment. amegroups.org |

| Key Advantage | Non-ionizing; provides information on metabolism beyond uptake. nih.gov | Non-ionizing; high spatial resolution; can be "turned on and off". nih.govamegroups.org |

| Limitation | Requires administration of a labeled substrate; lower sensitivity than PET. | Signal can be affected by pH and other physiological factors; natural glucose signal is transient. nih.govharvard.edu |

Exploring Fundamental Biochemical Mechanisms Across Diverse Biological Systems

A critical avenue of future research is to understand the fundamental biochemical behavior of this compound. Its unique structure, with modifications at both the C-2 and C-3 positions, is expected to significantly alter its interaction with the cellular components that manage glucose metabolism.

The presence of fluorine at the C-2 position, analogous to FDG, suggests that the molecule will be a substrate for hexokinase, leading to phosphorylation to this compound-6-phosphate. nih.gov This phosphorylation would likely trap the molecule within the cell. However, the C-2 fluorine atom prevents the subsequent isomerization step in glycolysis, effectively halting further metabolism via this pathway. semanticscholar.org

The novel feature is the methyl group at the C-3 position. This modification could have several profound effects:

Transporter Affinity: It may alter the molecule's binding affinity and transport kinetics for various glucose transporters (GLUT and SGLT families), potentially creating a probe that is selective for certain transporter isoforms.

Enzyme Interaction: The C-3 hydroxyl group is important for enzyme binding. Methylation at this position could inhibit or modify its interaction with enzymes other than hexokinase that act on glucose or glucose-6-phosphate.

Glycoprotein and Glycolipid Synthesis: Glucose is a precursor for nucleotide sugars like UDP-glucose, which are essential for glycosylation. Studies on similar compounds like 2-deoxy-2-fluoro-D-glucose have shown they can be activated to form nucleotide sugar derivatives (e.g., UDP- and GDP-2-deoxy-2-fluoro-glucose) and become incorporated into glycoproteins, albeit at low levels. nih.gov The C-3 methylation in this compound would likely interfere with these pathways in a distinct manner, providing a tool to study the specificity of the enzymes involved.

Exploring these mechanisms in diverse biological systems, from yeast to mammalian cells, will be crucial for validating the utility of this and other next-generation analogs as specific probes for dissecting complex metabolic networks. nih.gov

Table 3: Predicted Biochemical Properties of Modified Glucose Analogs

| Compound | Transport via GLUTs | Substrate for Hexokinase | Fate in Glycolysis | Potential for Glycosylation |

|---|---|---|---|---|

| D-Glucose | Yes | Yes | Fully metabolized | Yes |

| 2-Deoxy-2-fluoro-D-glucose (FDG) | Yes | Yes | Trapped after phosphorylation | Limited incorporation nih.gov |

| This compound | Predicted Yes (affinity may be altered) | Predicted Yes | Predicted to be trapped after phosphorylation | Predicted to be highly inhibited |

常见问题

Q. What are the key synthetic strategies for 2-deoxy-2-fluoro-3-O-methylglucose, and how do fluorination methods impact yield and purity?

Methodological Answer: The synthesis of fluorinated glucose analogs typically involves fluorination at specific hydroxyl groups. For example:

- Direct fluorination using reagents like diethylaminosulfur trifluoride (DAST) or F2 gas under controlled conditions .

- Protecting group strategies : Selective protection of hydroxyl groups (e.g., using acetyl or benzyl groups) ensures fluorination occurs at the desired position (e.g., C-2) .

- Enzymatic resolution : For stereochemical control, enzymes like hexokinase can differentiate between fluorinated and non-fluorinated substrates, aiding in purification .

Q. Key Considerations :

Q. How does this compound interact with carbohydrate-processing enzymes like hexokinase or glucanases?

Methodological Answer: Fluorinated analogs act as substrates or inhibitors depending on structural mimicry:

- Substrate activity : Measure kinetic parameters (Km, Vmax) using enzyme assays. For instance, 2-deoxy-2-fluoro-D-glucose is phosphorylated by yeast hexokinase with Km values comparable to native glucose .

- Inhibition studies : Covalent inhibitors like XXXG(2F)-β-DNP form stable glycosyl-enzyme intermediates, detected via intact protein mass spectrometry .

- Crystallography : Resolve enzyme-inhibitor complexes to identify active-site interactions (e.g., hydrogen bonding with fluorine) .

Q. Experimental Design :

- Use radiolabeled (e.g., <sup>18</sup>F) or fluorescently tagged analogs for tracking enzyme binding .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in substrate efficacy between fluorinated glucose analogs and their native counterparts?

Methodological Answer: Discrepancies in enzyme binding (e.g., varying Km values) arise from fluorine’s electronegativity and steric effects. To address this:

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to compare fluorinated vs. non-fluorinated substrates .

- Competition assays : Co-incubate enzymes with native glucose and fluorinated analogs to assess competitive inhibition .

- Molecular dynamics simulations : Model fluorine’s impact on substrate-enzyme interactions (e.g., altered hydrogen-bond networks) .

Q. Example Data :

| Compound | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|

| D-Glucose | 0.1 | 10.0 |

| 2-Deoxy-2-fluoro-D-glucose | 0.3 | 8.5 |

| Data adapted from Bessell et al. (1972) . |

Q. How can isotopic labeling (e.g., <sup>13</sup>C, <sup>18</sup>F) of fluorinated glucose analogs enhance metabolic pathway analysis?

Methodological Answer: Labeled analogs enable real-time tracking of metabolic flux:

Q. Protocol :

Synthesize <sup>13</sup>C/<sup>18</sup>F-labeled analogs via nucleophilic substitution or enzymatic phosphorylation .

Administer tracer to cell cultures or animal models.

Q. What strategies mitigate off-target effects when using fluorinated glucose analogs as enzyme inhibitors?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., O-methyl at C-3) to enhance specificity for target enzymes .

- Cryo-EM/crystallography : Identify non-canonical binding sites to redesign inhibitors .

- In vivo toxicity assays : Monitor off-target enzyme inhibition (e.g., glycolysis in healthy tissues) using metabolomics .

Case Study :

The inhibitor XXXG(2F)-β-DNP selectively labels endo-xyloglucanases but shows no activity toward cellulases, validated via activity-based protein profiling (ABPP) .

Q. How do fluorinated glucose analogs differ in pharmacokinetic properties compared to native glucose?

Methodological Answer:

- Tissue distribution : Use autoradiography or PET to compare uptake rates (e.g., brain vs. liver) .

- Excretion profiling : Quantify urinary metabolites via <sup>19</sup>F NMR .

- Half-life determination : Radiolabel analogs and measure clearance rates in preclinical models .

Key Finding :

2-Deoxy-2-fluoro-D-glucose accumulates in metabolically active tissues due to phosphorylation trapping, mimicking glucose uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。